
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and acetylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Introduction of Sulfonic Acid Group: Sulfonation of the anthracene backbone is carried out using sulfuric acid or oleum.
Acetylethylamino Group Addition: The acetylethylamino group is introduced via acylation reactions using acetyl chloride and ethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Batch Processing: Each reaction step is performed in separate batches to ensure purity and yield.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed, and products are continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is used in various fields:
Chemistry: As a reagent in organic synthesis and as a fluorescent probe.
Biology: In the study of enzyme interactions and as a marker in fluorescence microscopy.
Industry: Used in the manufacture of dyes and pigments.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Fluorescence: The anthracene backbone allows it to act as a fluorescent marker, useful in imaging techniques.
Pathways Involved: It can affect signaling pathways by interacting with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((4-methylphenyl)sulfonyl)oxyphenylamino-9,10-dihydro-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-((4-methylphenyl)sulfonyl)amino)phenyl)amino-9,10-dioxo-, monosodium salt
Uniqueness
- Functional Groups : The presence of the acetylethylamino group distinguishes it from other similar compounds.
- Applications : Its unique structure allows for specific applications in fluorescence and enzyme inhibition studies.
Propriétés
Numéro CAS |
71278-40-5 |
|---|---|
Formule moléculaire |
C24H20N3NaO6S |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
sodium;4-[4-[acetyl(ethyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21N3O6S.Na/c1-3-27(13(2)28)15-10-8-14(9-11-15)26-18-12-19(34(31,32)33)22(25)21-20(18)23(29)16-6-4-5-7-17(16)24(21)30;/h4-12,26H,3,25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
CGYRIGZWCZLGFC-UHFFFAOYSA-M |
SMILES canonique |
CCN(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



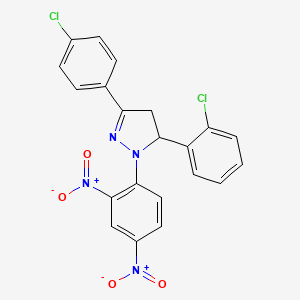



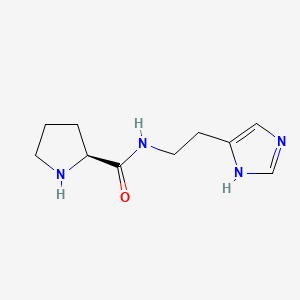
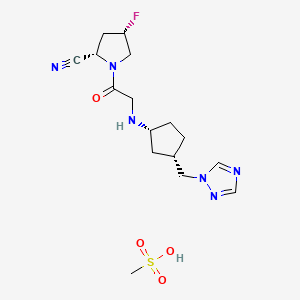

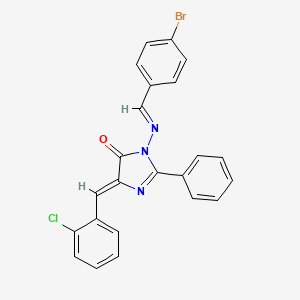

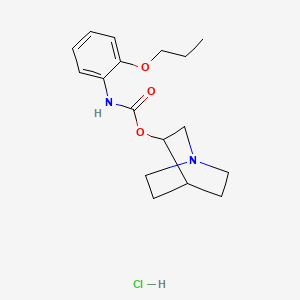
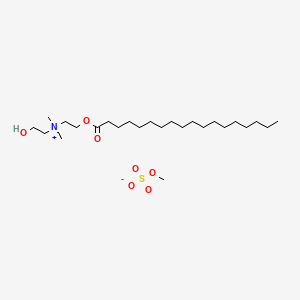
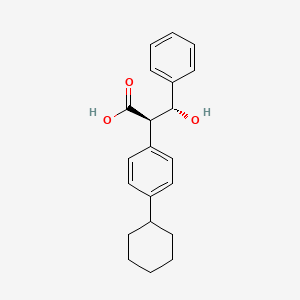
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
